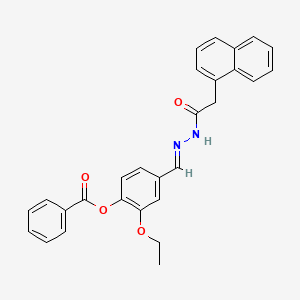

![molecular formula C35H28Br2N2O6 B11540906 Phenyl 2,6-bis(2-bromo-4-methylphenyl)-8,10-dimethyl-1,3,5,7-tetraoxododecahydro-4,8-ethenopyrrolo[3,4-f]isoindole-9-carboxylate](/img/structure/B11540906.png)

Phenyl 2,6-bis(2-bromo-4-methylphenyl)-8,10-dimethyl-1,3,5,7-tetraoxododecahydro-4,8-ethenopyrrolo[3,4-f]isoindole-9-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

- The compound’s name is quite a mouthful, but let’s break it down. It contains a phenyl group (C₆H₅) and a complex fused ring system.

- The core structure is a dodecahydro-4,8-ethenopyrrolo[3,4-f]isoindole, which includes a bicyclic system with fused rings.

- The ester group (carboxylate) is attached to the isoindole ring.

- Overall, this compound combines aromatic, heterocyclic, and carbonyl functionalities.

Métodos De Preparación

- Unfortunately, specific synthetic routes for this exact compound are not readily available in the literature.

- boronic esters are versatile intermediates. One approach could involve the synthesis of the boronic ester followed by subsequent functionalization.

- Industrial production methods would likely involve multistep processes, protecting groups, and purification steps.

Análisis De Reacciones Químicas

- Reactions: Phenyl 2,6-bis(2-bromo-4-methylphenyl)-8,10-dimethyl-1,3,5,7-tetraoxododecahydro-4,8-ethenopyrrolo[3,4-f]isoindole-9-carboxylate could undergo various reactions:

- Oxidation: Potentially oxidizable moieties (e.g., methyl groups).

- Reduction: Reduction of the ester group or other functional groups.

- Substitution: Aromatic bromine atoms could be substituted.

- Common reagents and conditions would depend on the specific reaction type.

Aplicaciones Científicas De Investigación

- Medicinal Chemistry: Investigate its potential as a drug candidate due to its unique structure.

- Material Science: Explore its use in organic electronics or as a building block for functional materials.

- Biological Studies: Assess its interactions with proteins or nucleic acids.

Mecanismo De Acción

- Unfortunately, detailed information on its mechanism of action is not readily available.

- Hypothetically, it could interact with cellular targets due to its aromatic and heterocyclic features.

Comparación Con Compuestos Similares

- Similar compounds might include other isoindole derivatives or boronic esters.

- Highlighting its uniqueness would involve emphasizing its complex structure and potential applications.

Remember, this compound’s synthesis and properties are not widely documented, so some aspects remain speculative

- Clausen, F., Kischkewitz, M., Bergander, K., & Studer, A. (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science, 10(24), 6346–6351

- CAAC–IPr*: easily accessible, highly sterically-hindered cyclic (alkyl)(amino)carbene ligands. (2022). Chemical Communications, 58(1), 7–10

- CAS Common Chemistry

- Synthesis and crystal structure of bis{2-bromo-6-((E)-((4-((E)-1,3-diphenylallylidene)amino)phenyl)imino)methyl)phenyl}nickel(II). (2020). New Crystal Structures, 235(1), 370–378

!Compound

Propiedades

Fórmula molecular |

C35H28Br2N2O6 |

|---|---|

Peso molecular |

732.4 g/mol |

Nombre IUPAC |

phenyl 4,10-bis(2-bromo-4-methylphenyl)-1,14-dimethyl-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-13-carboxylate |

InChI |

InChI=1S/C35H28Br2N2O6/c1-16-10-12-22(20(36)14-16)38-30(40)25-24-18(3)27(34(44)45-19-8-6-5-7-9-19)35(4,28(25)32(38)42)29-26(24)31(41)39(33(29)43)23-13-11-17(2)15-21(23)37/h5-15,24-26,28-29H,1-4H3 |

Clave InChI |

HPPGCGAJUBDPRU-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=C(C=C1)N2C(=O)C3C4C5C(C(=O)N(C5=O)C6=C(C=C(C=C6)C)Br)C(C3C2=O)(C(=C4C)C(=O)OC7=CC=CC=C7)C)Br |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(E)-(4-bromothiophen-2-yl)methylidene]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11540827.png)

![N-[(9E)-3-methyl-9H-fluoren-9-ylidene]-9H-fluoren-2-amine](/img/structure/B11540830.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(3-aminophenyl)ethylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11540834.png)

![4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]phenyl 4-methoxybenzoate](/img/structure/B11540838.png)

![N'-[(E)-{2-[(3-bromobenzyl)oxy]phenyl}methylidene]-2-[(1-bromonaphthalen-2-yl)oxy]acetohydrazide](/img/structure/B11540855.png)

![N-(2,6-dimethylphenyl)-2-[(6-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11540857.png)

![2-[(3-Bromophenyl)amino]-N'-[(Z)-(furan-2-YL)methylidene]acetohydrazide](/img/structure/B11540858.png)

![3H-spiro[1,3-benzothiazole-2,1'-cycloheptane]](/img/structure/B11540883.png)

![1-{[1-(Benzenesulfonyl)-2,2-bis[(4-chlorophenyl)sulfanyl]ethenyl]sulfanyl}-4-chlorobenzene](/img/structure/B11540889.png)

![N-(4-acetylphenyl)-2-[(6-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11540890.png)

![N'-[(E)-(2,4-dipropoxyphenyl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide](/img/structure/B11540908.png)